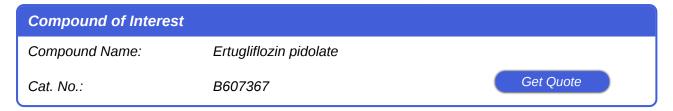


Ertugliflozin Pidolate: A Comprehensive Technical Guide to Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin pidolate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of **ertugliflozin pidolate**, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

Ertugliflozin pidolate is the L-pyroglutamic acid salt of ertugliflozin. The active moiety, ertugliflozin, possesses a complex and unique molecular architecture, featuring a C-glycoside derivative linked to a diarylmethane moiety.[1][2]

Table 1: Molecular Identifiers for Ertugliflozin Pidolate



Identifier	Value
IUPAC Name	(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1- (hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane- 2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid
CAS Number	1210344-83-4[1][3][4]
Chemical Formula	C27H32CINO10[1][4]
Molecular Weight	566.00 g/mol [1][4]
SMILES	CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2) [C@@]34INVALID-LINK (CO4)CO)O)O">C@@HO)CI.C1CC(=O)N[C@ @H]1C(=O)O[3]

Figure 1: Chemical Structure of Ertugliflozin Pidolate

Physicochemical Properties

The physicochemical properties of **ertugliflozin pidolate** are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

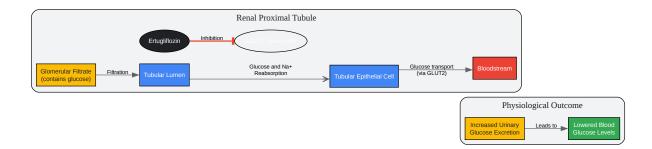
Table 2: Physicochemical Properties of Ertugliflozin and Ertugliflozin Pidolate



Property	Value
Melting Point	~142 °C (for the L-pyroglutamic acid cocrystal) [2]
pKa (Strongest Acidic)	11.98 (Ertugliflozin)[2]
pKa (Strongest Basic)	-3.1 (Ertugliflozin)[2]
logP (Octanol-Water Partition Coefficient)	0.706 (Ertugliflozin Pidolate)[5]
Water Solubility	Very slightly soluble (Ertugliflozin L-pyroglutamic acid)[6]
Solubility in other solvents	Soluble in ethanol and acetone; slightly soluble in ethyl acetate and acetonitrile[6]

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]





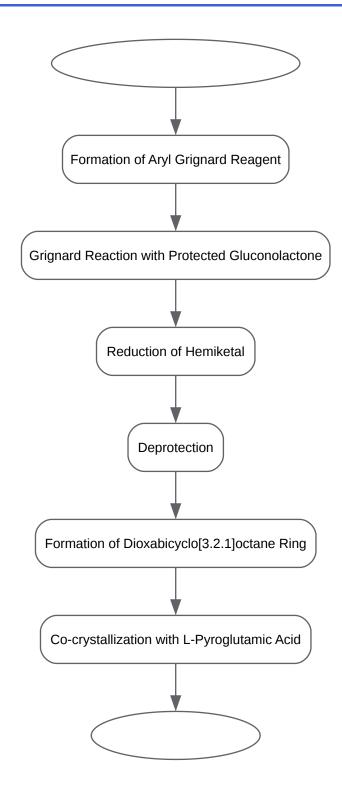
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Figure 2: Signaling Pathway of SGLT2 Inhibition by Ertugliflozin

Experimental Protocols Synthesis of Ertugliflozin

A reported synthesis of ertugliflozin involves a multi-step process starting from a protected D-glucose derivative. The following is a generalized workflow based on published synthetic routes.





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Figure 3: Generalized Synthetic Workflow for Ertugliflozin Pidolate

A detailed experimental protocol for a laboratory-scale synthesis would require access to proprietary information. However, the general steps involve:



- Preparation of the Aglycone Moiety: Synthesis of the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, often involving a Grignard reagent formation.
- Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as a gluconolactone.
- Reduction and Cyclization: Reduction of the resulting intermediate and subsequent acidcatalyzed cyclization to form the characteristic dioxabicyclo[3.2.1]octane ring system.
- Deprotection: Removal of the protecting groups from the hydroxyl functionalities of the glucose moiety.
- Co-crystal Formation: Reaction of the free ertugliflozin base with L-pyroglutamic acid to form the pidolate salt.

Determination of Physicochemical Properties

- 1. pKa Determination by Potentiometric Titration
- Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.
- Apparatus: Calibrated pH meter with a combination electrode, automated titrator or burette, magnetic stirrer.
- Reagents: Ertugliflozin pidolate, standardized 0.1 M hydrochloric acid, standardized 0.1 M sodium hydroxide, potassium chloride (for maintaining ionic strength), methanol, and deionized water.
- Procedure:
 - Prepare a solution of ertugliflozin pidolate (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility.
 - Add potassium chloride to maintain a constant ionic strength.



- Titrate the solution with standardized hydrochloric acid or sodium hydroxide, recording the pH after each addition of titrant.
- Plot the pH versus the volume of titrant added.
- The pKa is determined from the inflection point of the titration curve.
- 2. logP Determination by Shake-Flask Method
- Principle: The partition coefficient (logP) is the ratio of the concentration of a compound in a
 mixture of two immiscible solvents at equilibrium, typically n-octanol and water.
- Apparatus: Separatory funnels or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC system.
- Reagents: Ertugliflozin pidolate, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).
- Procedure:
 - Prepare a stock solution of ertugliflozin pidolate in either n-octanol or water.
 - Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
 - Allow the two phases to separate completely.
 - Determine the concentration of ertugliflozin pidolate in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).
 - Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

Analytical Methodologies



- 1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Application: Quantification of ertugliflozin pidolate in bulk drug and pharmaceutical formulations, as well as for stability studies.
- Typical Chromatographic Conditions:
 - Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength of approximately 225 nm.
 - Injection Volume: 10-20 μL.
- 2. Forced Degradation Studies
- Purpose: To assess the stability of ertugliflozin pidolate under various stress conditions and to identify potential degradation products.
- Stress Conditions:
 - Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperature.
 - Alkaline Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating.
 - Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
 - Thermal Degradation: Exposure of the solid drug to dry heat.
 - Photolytic Degradation: Exposure of the drug solution to UV light.



 Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and properties of **ertugliflozin pidolate**. The information presented, including detailed molecular identifiers, physicochemical data, a description of the mechanism of action, and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important antidiabetic agent. The provided diagrams offer a visual representation of key concepts, facilitating a deeper understanding of the science behind **ertugliflozin pidolate**.

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- To cite this document: BenchChem. [Ertugliflozin Pidolate: A Comprehensive Technical Guide to Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607367#ertugliflozin-pidolate-structure-and-chemical-properties]

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